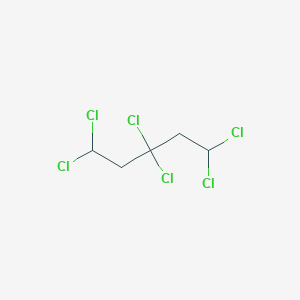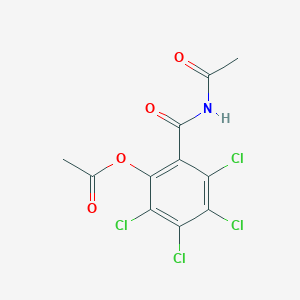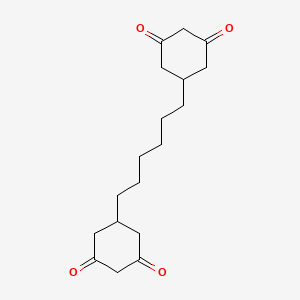![molecular formula C8H10OS3 B14596119 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene CAS No. 60639-78-3](/img/structure/B14596119.png)
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is a complex organosulfur compound that features a thiophene ring substituted with methanesulfinyl and methylsulfanyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene, often involves condensation reactions. Common methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as corrosion inhibitors and in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH3SO2Cl, used in the synthesis of methanesulfonates.
2-(Ethylsulfanyl)-3-(methylsulfanyl)thiophene: A thiophene derivative with similar sulfur-containing substituents.
Uniqueness
3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
60639-78-3 |
|---|---|
Molecular Formula |
C8H10OS3 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
3-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophene |
InChI |
InChI=1S/C8H10OS3/c1-10-8(12(2)9)5-7-3-4-11-6-7/h3-6H,1-2H3 |
InChI Key |
YDFODRFLBUHVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC1=CSC=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


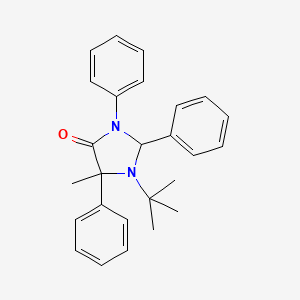
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
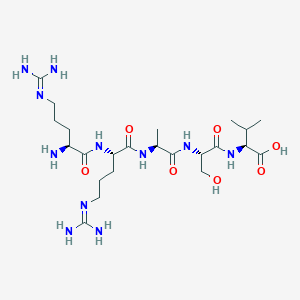

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
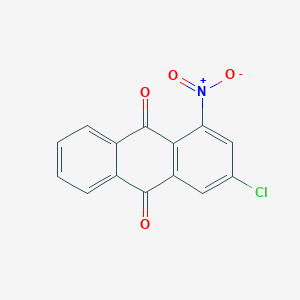
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
